molecular formula C11H11FO2 B8603947 Methyl 2-cyclopropyl-6-fluorobenzoate

Methyl 2-cyclopropyl-6-fluorobenzoate

Cat. No.: B8603947
M. Wt: 194.20 g/mol
InChI Key: BHKIOVDPLRHDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopropyl-6-fluorobenzoate is a fluorinated aromatic ester characterized by a cyclopropyl substituent at the 2-position and a fluorine atom at the 6-position of the benzoate backbone. For example, methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl ester) share functional group similarities, though their triazine-based side chains differ significantly . The compound’s fluorine substituent may enhance metabolic stability, while the cyclopropyl group could modulate lipophilicity, critical for bioavailability in pesticidal or medicinal contexts.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl 2-cyclopropyl-6-fluorobenzoate

InChI

InChI=1S/C11H11FO2/c1-14-11(13)10-8(7-5-6-7)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3

InChI Key

BHKIOVDPLRHDJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-cyclopropyl-6-fluorobenzoate with structurally related methyl esters, emphasizing substituent effects:

Compound Name Substituents Key Functional Groups Primary Applications
This compound 2-cyclopropyl, 6-fluoro Aromatic ester Agrochemical intermediates*
Methyl salicylate 2-hydroxy Ortho-hydroxy ester Fragrances, topical analgesics
Metsulfuron methyl ester 2-sulfonylurea triazine Sulfonylurea, triazine Herbicide
Sandaracopimaric acid methyl ester Diterpene backbone Carboxylic acid ester Resin analysis (GC standards)
Ethametsulfuron methyl ester 2-sulfonylurea ethoxy triazine Sulfonylurea, ethoxy triazine Herbicide



Key Observations :

  • Steric Effects : The 2-cyclopropyl group introduces steric bulk, which may reduce enzymatic degradation compared to smaller substituents (e.g., methyl or ethoxy groups in sulfonylureas).
  • Thermal Stability : Methyl esters with bulky substituents (e.g., diterpene-based sandaracopimaric acid methyl ester) exhibit higher boiling points, as seen in gas chromatography (GC) analyses.
Physicochemical Properties

Data inferred from analogous compounds (see , 4 ):

Property This compound* Methyl Salicylate Metsulfuron Methyl Ester
Molecular Weight (g/mol) ~194.18 152.15 381.36
Boiling Point (°C) ~245–260 (estimated) 222 Decomposes >200
LogP (Octanol-Water) ~2.1 (predicted) 2.26 1.98
Solubility in Water (mg/L) Low (fluorine enhances hydrophobicity) 0.4 1.2 (pH 7)
Stability and Environmental Impact
  • Photostability : Fluorine substituents typically reduce UV degradation rates compared to hydroxyl groups (e.g., methyl salicylate).
  • Volatility : Predicted lower volatility than methyl salicylate (boiling point ~245–260°C vs. 222°C), reducing atmospheric dispersal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.